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molecular formula C8H6ClNO4 B105928 3-Chloromethyl-5-nitrosalicylaldehyde CAS No. 16644-30-7

3-Chloromethyl-5-nitrosalicylaldehyde

Cat. No. B105928
M. Wt: 215.59 g/mol
InChI Key: VPZKJFJWKLYFQD-UHFFFAOYSA-N
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Patent
US05236958

Procedure details

A 43.9 g (0.33 mole) quantity of anhydrous aluminum chloride was added in small portions to a mixture of 12.0 g (71.8 mmoles) of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether with cooling in an ice bath. The resulting mixture was stirred at room temperature for 10 minutes and refluxed with heating for 22 hours. Thereafter, the reaction mixture was cooled in an ice bath, followed by addition of 200 ml of water with thorough stirring, whereby white crystals were precipitated. The white crystals were collected, dissolved in hot hexane and filtered. The mother liquor was cooled, giving 14.9 g (yield: 72%) of 3-chloromethyl-5-nitrosalicylaldehyde as colorless needle crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[N+:5]([C:8]1[CH:15]=[C:12]([CH:13]=[O:14])[C:11]([OH:16])=[CH:10][CH:9]=1)([O-:7])=[O:6].CO[CH2:19][Cl:20]>O>[Cl:20][CH2:19][C:10]1[CH:9]=[C:8]([N+:5]([O-:7])=[O:6])[CH:15]=[C:12]([CH:13]=[O:14])[C:11]=1[OH:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
were precipitated
CUSTOM
Type
CUSTOM
Details
The white crystals were collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot hexane
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The mother liquor was cooled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1=C(C(C=O)=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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